N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
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Overview
Description
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a synthetic compound that has garnered significant interest due to its unique chemical structure and potential applications. This compound features a combination of pyrazolo[3,4-d]pyrimidine and pyrazole moieties, which contribute to its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide typically involves the construction of the pyrazolo[3,4-d]pyrimidine core through a multi-step reaction process. Common reagents include 3-chlorobenzaldehyde, various pyrazole derivatives, and suitable coupling agents. Reaction conditions often involve the use of organic solvents, specific temperatures, and catalysts to facilitate the formation of the desired compound. Industrial Production Methods: Industrial production may involve optimizing the synthetic route for higher yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions including oxidation, reduction, and substitution. The presence of the chlorophenyl group allows for electrophilic and nucleophilic substitution reactions. Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Conditions can vary but often include controlled temperatures and solvent systems. Major Products: Major products depend on the specific reaction type. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
This compound's structure allows it to interact with various biological targets, making it useful in several scientific research fields: Chemistry: Utilized in the study of reaction mechanisms and synthesis of complex organic molecules. Biology: Explored for its potential as a bioactive compound in cellular studies. Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: Used as a precursor in the synthesis of other complex compounds and materials.
Mechanism of Action
The mechanism by which N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide exerts its effects is multifaceted. It may interact with molecular targets such as enzymes and receptors, modulating their activity. Pathways involved can include inhibition of specific kinases or modulation of gene expression.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, this compound stands out due to its unique substitution pattern, which imparts distinct biological and chemical properties. Similar compounds include: N-(3-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Lacks the furan-2-carboxamide moiety. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Simpler structure without the pyrazolo[3,4-d]pyrimidine ring.
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Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2/c1-12-8-17(25-20(29)16-6-3-7-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-5-2-4-13(21)9-14/h2-11H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLRWJAUGLGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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